molecular formula C25H28N2O5 B14108193 2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14108193
M. Wt: 436.5 g/mol
InChI Key: LZDCYYMRLODENZ-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a dimethoxyphenyl group, and a dihydrochromeno-pyrrole core

Preparation Methods

The synthesis of 2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the target compound by boiling in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the dihydrochromeno-pyrrole core.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetic acid, ethanol, and dichloromethane. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O5/c1-5-26(6-2)13-14-27-22(16-11-12-19(30-3)20(15-16)31-4)21-23(28)17-9-7-8-10-18(17)32-24(21)25(27)29/h7-12,15,22H,5-6,13-14H2,1-4H3

InChI Key

LZDCYYMRLODENZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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